2-Butyl-6-methylpiperidine
CAS No.:
Cat. No.: VC17794479
Molecular Formula: C10H21N
Molecular Weight: 155.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21N |
|---|---|
| Molecular Weight | 155.28 g/mol |
| IUPAC Name | 2-butyl-6-methylpiperidine |
| Standard InChI | InChI=1S/C10H21N/c1-3-4-7-10-8-5-6-9(2)11-10/h9-11H,3-8H2,1-2H3 |
| Standard InChI Key | PGPFPKKTUBXKFC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1CCCC(N1)C |
Introduction
Structural Characteristics of 2-Butyl-6-methylpiperidine
Molecular Architecture
The core structure of 2-butyl-6-methylpiperidine consists of a piperidine ring (C₅H₁₁N) with a butyl group (-C₄H₉) at position 2 and a methyl group (-CH₃) at position 6. The chair conformation is the most stable due to minimized steric hindrance, with the bulky butyl group occupying an equatorial position .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₁N | Calculated |
| Molecular Weight | 155.28 g/mol | Calculated |
| pKa (Predicted) | ~10.5 (amine proton) | Analog data |
| Boiling Point | ~210–220°C (est.) | Analog data |
Stereochemical Considerations
Piperidines exhibit axial chirality when substituents create stereogenic centers. For 2-butyl-6-methylpiperidine, the presence of two distinct substituents could lead to diastereomerism, though specific stereochemical data for this compound remain undocumented .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis of 2-butyl-6-methylpiperidine is reported, analogous methods for substituted piperidines suggest viable routes:
Alkylation of Piperidine
Direct alkylation of piperidine with butyl bromide in the presence of a base (e.g., KOtBu) could introduce the butyl group, though regioselectivity may require careful control .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (est.) |
|---|---|---|
| Hydrogenation | PtO₂, H₂, AcOH, 24 h | 70–85% |
| Alkylation | KOtBu, THF, –78°C | 50–65% |
Reactivity Profile
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Basicity: The amine group (pKa ~10.5) enables protonation under acidic conditions, forming water-soluble salts .
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Nucleophilic Substitution: The secondary amine can participate in alkylation or acylation reactions.
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Oxidation: Susceptible to oxidation at the α-carbon, forming N-oxides under strong oxidizing conditions.
Physicochemical Properties and Analytical Characterization
Spectroscopic Data
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¹H NMR: Expected signals include δ 1.20–1.50 (m, butyl chain), δ 2.10–2.40 (m, methyl group), and δ 2.70–3.10 (m, piperidine protons).
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IR Spectroscopy: Stretching vibrations at ~2800 cm⁻¹ (C-H aliphatic) and ~3300 cm⁻¹ (N-H).
Chromatographic Behavior
Reverse-phase HPLC (C18 column, acetonitrile/water) would likely elute the compound at ~8–10 minutes, based on hydrophobicity from the butyl group .
Pharmacological and Toxicological Insights
Biological Activity
Piperidines are known modulators of neurotransmitter systems. While specific data for 2-butyl-6-methylpiperidine are lacking, structural analogs exhibit affinity for dopamine and serotonin receptors. For instance, 2-(2-methoxyphenyl)-6-methylpiperidine shows CNS activity, suggesting potential neuropharmacological applications.
Toxicity Considerations
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Acute Toxicity: Piperidines generally exhibit low acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rodents) .
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Irritation: Potential mild eye irritation due to amine basicity, though dermal irritation is unlikely .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s structural flexibility makes it a candidate for developing antipsychotic or analgesic agents, analogous to marketed piperidine-based drugs.
Catalysis and Materials Science
Piperidine derivatives serve as ligands in asymmetric catalysis. The butyl group could enhance solubility in nonpolar reaction media .
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